molecular formula C7H3BrFNS B13430717 4-Bromo-3-fluoro-2-sulphanylbenzonitrile

4-Bromo-3-fluoro-2-sulphanylbenzonitrile

Cat. No.: B13430717
M. Wt: 232.07 g/mol
InChI Key: BUQTULQICLEVHK-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-sulphanylbenzonitrile is an organic compound with the molecular formula C7H3BrFN2S It is a derivative of benzonitrile, featuring bromine, fluorine, and sulphanyl (thiol) functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile typically involves multi-step reactions. One common method starts with the bromination of 3-fluorobenzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the sulphanyl group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-sulphanylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation of the sulphanyl group.

Major Products:

    Substituted Derivatives: Depending on the nucleophiles used in substitution reactions.

    Sulfoxides and Sulfones: From oxidation reactions.

Scientific Research Applications

4-Bromo-3-fluoro-2-sulphanylbenzonitrile has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 4-Bromo-3-fluoro-2-sulphanylbenzonitrile in biological systems is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The sulphanyl group may play a crucial role in these interactions, potentially through the formation of disulfide bonds or other covalent modifications.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-fluoro-2-sulphanylbenzonitrile is unique due to the presence of the sulphanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various specialized compounds.

Properties

Molecular Formula

C7H3BrFNS

Molecular Weight

232.07 g/mol

IUPAC Name

4-bromo-3-fluoro-2-sulfanylbenzonitrile

InChI

InChI=1S/C7H3BrFNS/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H

InChI Key

BUQTULQICLEVHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)S)F)Br

Origin of Product

United States

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